![molecular formula C18H17NO2S B2520719 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide CAS No. 890603-52-8](/img/structure/B2520719.png)
3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of a fused five-member and six-member aromatic ring. This structure is found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for “3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide” are not available, benzofuran derivatives can be synthesized from 2-hydroxy-5-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural information for “3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide” is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, benzofuran derivatives can undergo various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, and refractive index .Scientific Research Applications
Synthesis and Pharmacological Potential
Research into benzofuran derivatives has led to the synthesis of novel compounds with significant pharmacological potential. For instance, Abu‐Hashem et al. (2020) synthesized a range of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing the therapeutic potential of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Another study by Idrees et al. (2020) on benzofuran-2-yl derivatives revealed their antimicrobial properties against pathogenic bacteria such as S. aureus and E. coli. This study underscores the potential of benzofuran compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Molecular Structure and Interactions
Studies on the molecular structures of benzofuran derivatives offer insights into their chemical behavior and potential applications. For example, Heinemann et al. (1995) characterized the crystal structures of two N-substituted 2-thioxo-1,3-dithiole-4-carboxamides, revealing significant conformational behaviors influenced by the nature of the substituents. Such structural analyses are crucial for understanding the reactivity and interaction of benzofuran derivatives with biological targets (Heinemann, Dölling, & Hartung, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-9-15-13(10-11)12(2)17(21-15)18(20)19-14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBLLIMJXRQXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide |
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